![molecular formula C14H14N6O2 B2697709 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide CAS No. 2034372-48-8](/img/structure/B2697709.png)

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

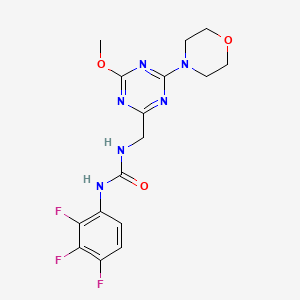

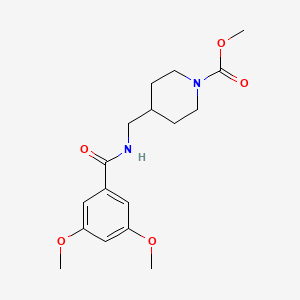

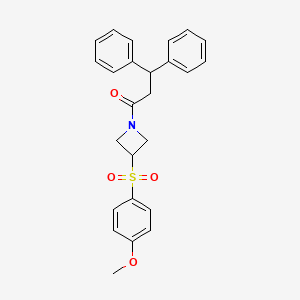

“N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . It contains a pyridazine ring substituted by a phenyl group . This compound is part of a series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials .

Synthesis Analysis

The synthesis of this compound involves using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The precipitate is then filtered off and dried .Molecular Structure Analysis

The molecular structure of this compound is characterized by various spectroscopic techniques. The 1H NMR spectrum shows various peaks corresponding to different types of protons present in the molecule . The 13C NMR spectrum provides information about the carbon atoms present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 200 °C and a density of 1.28±0.1 g/cm3 . The compound exhibits excellent insensitivity toward external stimuli (IS = 43 J and FS > 360 N) and a very good calculated detonation performance (Dv = 9408 m s −1 and P = 37.8 GPa) .Wissenschaftliche Forschungsanwendungen

- Research suggests that derivatives of this scaffold exhibit promising anticancer activity. They may interfere with cancer cell growth, proliferation, and metastasis. Mechanisms could involve inhibition of specific enzymes or signaling pathways related to tumor progression .

- The compound’s derivatives have demonstrated antimicrobial properties against bacteria, fungi, and other pathogens. These effects could be valuable in developing novel antibiotics or antifungal agents .

- Some derivatives may possess analgesic properties, potentially alleviating pain. Additionally, anti-inflammatory effects could contribute to managing inflammatory conditions .

- The compound’s derivatives may act as antioxidants, protecting cells from oxidative stress and associated damage. This property is relevant for various health applications .

- Certain derivatives exhibit antiviral activity, which could be explored further for potential drug development against viral infections .

- The compound’s derivatives interact with enzymes, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions may have therapeutic implications, such as enzyme inhibition-based drug design .

- Derivatives may inhibit lipase enzymes, which play a role in lipid metabolism. This property could be relevant for weight management or metabolic disorders .

- Some derivatives have shown activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This highlights their potential as antitubercular drugs .

Anticancer Properties

Antimicrobial Effects

Analgesic and Anti-Inflammatory Potential

Antioxidant Activity

Antiviral Properties

Enzyme Inhibition

Anti-Lipase Activity

Antitubercular Agents

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

It is suggested that the molecular interactions of similar compounds in docking studies reveal their suitability for further development .

Biochemical Pathways

Similar compounds have been found to inhibit the growth of mycobacterium tuberculosis h37ra , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.

Result of Action

Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra , indicating that they may have a bactericidal or bacteriostatic effect on this organism.

Eigenschaften

IUPAC Name |

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2/c1-2-22-13-6-5-11-17-18-12(20(11)19-13)9-16-14(21)10-4-3-7-15-8-10/h3-8H,2,9H2,1H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOLFECMHVIYPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN2C(=NN=C2CNC(=O)C3=CN=CC=C3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{1-[(2-chlorophenyl)acetyl]-4,5-dihydro-1H-imidazol-2-yl}morpholine](/img/structure/B2697633.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-phenoxypropanamide](/img/structure/B2697635.png)

![(4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2697636.png)

![2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2697637.png)

![3-[3-[(4-Cyano-2-fluorophenyl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2697643.png)

![Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,2-difluoroacetate](/img/structure/B2697645.png)

![N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]butanamide](/img/structure/B2697648.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile hydrobromide](/img/structure/B2697649.png)